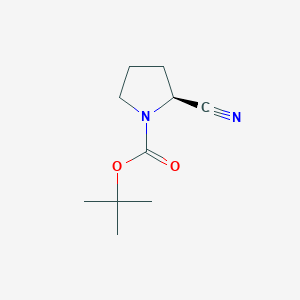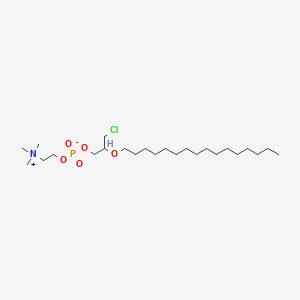
2,4,4-Triméthyl-2-oxazoline
Vue d'ensemble
Description
2,4,4-Trimethyl-2-oxazoline is a heterocyclic organic compound with the molecular formula C6H11NO. It is a five-membered ring structure containing one nitrogen and one oxygen atom. This compound is known for its applications in various fields, including organic synthesis and polymer chemistry .
Applications De Recherche Scientifique
2,4,4-Trimethyl-2-oxazoline has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2,4,4-Trimethyl-2-oxazoline is primarily involved in the synthesis of polymers
Mode of Action
The compound undergoes cationic homopolymerization . This process involves the use of an initiator (such as BF3 Et2O) at varying concentrations, temperatures, and solvents of polymerization . The polymerization reaction occurs by ring opening of oxazoline through oxazolinium intermediates .
Biochemical Pathways
It plays a crucial role in the formation of 2,2-dimethyloxazolines of c2-elongated fatty acids .
Pharmacokinetics
It’s important to note that its physical properties, such as a boiling point of 112-113 °c and a density of 0887 g/mL at 25 °C , may influence its behavior in a hypothetical biological context.
Result of Action
The primary result of the action of 2,4,4-Trimethyl-2-oxazoline is the formation of polymers through a cationic homopolymerization process . These polymers can have various applications in different fields, including materials science and engineering.
Action Environment
The efficacy and stability of 2,4,4-Trimethyl-2-oxazoline’s polymerization reaction can be influenced by several environmental factors. These include the concentration of the initiator, the temperature, and the solvent used in the polymerization process .
Analyse Biochimique
Biochemical Properties
It is known that this compound can participate in various chemical reactions, including cationic polymerization . The polymerization reaction occurs by ring opening of oxazoline through oxazolinium intermediates .
Molecular Mechanism
It is known that the compound undergoes cationic polymerization, with the reaction occurring by ring opening of oxazoline through oxazolinium intermediates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,4-Trimethyl-2-oxazoline can be synthesized through several methods. One common method involves the cyclization of amino alcohols with carboxylic acids or their derivatives. For instance, the reaction of 2-amino-2-methyl-1-propanol with acetic acid under dehydrating conditions can yield 2,4,4-Trimethyl-2-oxazoline .
Industrial Production Methods: In industrial settings, the synthesis of 2,4,4-Trimethyl-2-oxazoline often involves the use of catalytic processes to enhance yield and efficiency. A notable method includes the use of indium triflate (In(OTf)3) as a catalyst for the cyclization of 3-amido oxetanes .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,4-Trimethyl-2-oxazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazoles.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxazoline ring is opened.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxazoles.
Reduction: Amines.
Substitution: Various substituted oxazolines.
Comparaison Avec Des Composés Similaires
- 2-Methyl-2-oxazoline
- 2-Phenyl-2-oxazoline
- 2-Ethyl-2-oxazoline
- 4,4-Dimethyl-2-oxazoline
- 2,4,5-Trimethyl-2-oxazoline
Comparison: 2,4,4-Trimethyl-2-oxazoline is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to 2-Methyl-2-oxazoline, it has increased steric hindrance, affecting its reactivity and stability. The presence of three methyl groups makes it more hydrophobic than its analogs, influencing its solubility and interaction with other molecules .
Propriétés
IUPAC Name |
2,4,4-trimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRZMHNRCSIQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CO1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170268 | |
| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-43-6 | |
| Record name | 2,4,4-Trimethyl-2-oxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1772-43-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-2,4,4-trimethyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,4,4-Trimethyl-2-oxazoline has the molecular formula C6H11NO and a molecular weight of 113.18 g/mol []. Its spectroscopic data, including FT-IR, FT-Raman, and NMR, are available in various research papers [, ].
A: 2,4,4-Trimethyl-2-oxazoline acts as a masked ethyl acetate equivalent in organic synthesis []. Treatment of its anion (generated using n-BuLi) with various electrophiles allows the synthesis of homologated acetic acids and esters, β-hydroxy esters, β-keto esters, α,β-unsaturated esters, and γ-butyrolactones [, ].
A: Researchers have utilized 2,4,4-Trimethyl-2-oxazoline to synthesize multiply labeled sodium propionate. Both sodium [3-13C]- and [3-13CD3]propionate were successfully produced using this approach. This methodology offers a convenient route for preparing isotopically labeled compounds for various applications [].
ANone: Yes, several research papers highlight the use of 2,4,4-Trimethyl-2-oxazoline in specific reactions:
- Cyanocuprate Chemistry: 2,4,4-Trimethyl-2-oxazoline cyanocuprate (generated by reacting the compound with a copper(I) cyanide source) undergoes 1,4-addition reactions with enones and nitroalkenes. This method provides a synthetic route to natural products like (±)-methyl jasmonate and (±)-baclofen [].
- SRN1 Reactions: Carbanions generated from 2,4,4-Trimethyl-2-oxazoline through reaction with potassium amide (KNH2) in liquid ammonia participate in photoassisted reactions. These reactions exhibit characteristics of the SRN1 mechanism and proceed with substrates like 2-bromopyridine, 2-chloroquinoline, and haloarenes [].
ANone: 2,4,4-Trimethyl-2-oxazoline serves as a monomer in polymerization reactions:
- Cationic Polymerization: It undergoes cationic polymerization to yield poly(N-acetyl)-2,2-dimethyliminoethylene. The resulting polymer exhibits hindered rotation about the N-acylimino group, as evidenced by 13C NMR studies [].
- Copolymerization: It can be copolymerized with N-phenylmaleimide and p-methoxyphenylmaleimide via zwitterionic intermediates, leading to the formation of copolymers with distinct properties [].
- Hydrosoluble Polymer Synthesis: Researchers have successfully polymerized 2,4,4-Trimethyl-2-oxazoline using Maghnite-H, an acid-exchanged montmorillonite clay, as a catalyst. This method offers a route to prepare hydrosoluble polymers with potentially valuable applications [].
A: Yes, 2,4,4-Trimethyl-2-oxazoline can act as a ligand in coordination chemistry. It forms complexes with zinc halides (ZnX2, where X = Cl, Br, I), resulting in compounds with the general formula [ZnX2(2,4,4-Trimethyl-2-oxazoline)2]. The structures of several of these complexes have been determined using single-crystal X-ray diffraction [].
ANone: Yes, ultrasound has proven beneficial in promoting specific reactions involving 2,4,4-Trimethyl-2-oxazoline:
- Enol Synthesis: Researchers have prepared enols of 2-acylmethyl-4,4-dimethyl-2-oxazolines by reacting 2,4,4-Trimethyl-2-oxazoline with arenecarboxylic esters in the presence of an ultrasonically dispersed potassium-t-BuCl-i-Pr2NH system [].
- Aminoethenyl Derivative Synthesis: Ultrasound also facilitates the synthesis of 2-(2-aryl-2-aminoethenyl)-4,4-dimethyl-2-oxazolines. This reaction involves the nucleophilic addition of 2,4,4-Trimethyl-2-oxazoline to aryl nitriles, again employing an ultrasonically dispersed potassium-t-BuCl-i-Pr2NH system [].
A: While specific stability data might require consulting the chemical's safety data sheet, research suggests that 2,4,4-Trimethyl-2-oxazoline is commercially available and doesn't demand extraordinary handling or storage precautions beyond standard laboratory practices [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)






